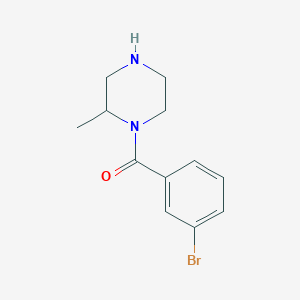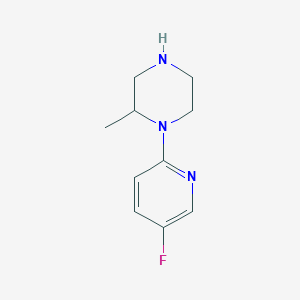
1-(5-Fluoropyridin-2-yl)-2-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoropyridin-2-yl)-2-methylpiperazine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom on the pyridine ring and a piperazine moiety
作用机制
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, have been known to exhibit interesting and unusual physical, chemical, and biological properties .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine with its targets.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.
生化分析
Biochemical Properties
1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorine atom, attached to the pyridine ring, enhances its electron-withdrawing properties, making it less reactive than its chlorinated and brominated analogues . This unique property allows 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine to form stable complexes with enzymes and proteins, influencing their activity and function. The compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and potentially altering metabolic pathways .
Cellular Effects
1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can lead to changes in signal transduction pathways, affecting cellular responses to external stimuli . Additionally, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine has been observed to impact gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .
Molecular Mechanism
The molecular mechanism of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorine atom plays a crucial role in its binding affinity to target proteins and enzymes. By forming hydrogen bonds and hydrophobic interactions, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can inhibit or activate specific enzymes, leading to alterations in biochemical pathways . Furthermore, the compound’s ability to bind to transcription factors and modulate their activity results in changes in gene expression, affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can induce toxic effects, including liver and kidney damage, due to its interaction with cytochrome P450 enzymes and subsequent generation of reactive metabolites . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at specific dosage levels .
Metabolic Pathways
1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it is processed by cytochrome P450 enzymes . This interaction leads to the formation of reactive metabolites, which can further influence metabolic flux and metabolite levels . Additionally, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine has been shown to affect the activity of other metabolic enzymes, altering the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s fluorine atom enhances its lipophilicity, facilitating its passage through cell membranes and accumulation in lipid-rich compartments . Once inside the cell, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can bind to intracellular proteins, influencing its localization and activity . The compound’s distribution within tissues is also influenced by its interaction with plasma proteins, which can affect its bioavailability and efficacy .
Subcellular Localization
1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine exhibits specific subcellular localization, which can impact its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For example, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s interaction with nuclear proteins can affect gene expression and cellular responses to external stimuli .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine typically involves the reaction of 5-fluoropyridine with 2-methylpiperazine under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the pyridine moiety.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学研究应用
1-(5-Fluoropyridin-2-yl)-2-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
2-Fluoropyridine: Similar in structure but lacks the piperazine moiety.
5-Fluoropyridine: Similar fluorination pattern but different substitution on the pyridine ring.
2-Methylpiperazine: Lacks the fluorinated pyridine ring.
Uniqueness: 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine is unique due to the combination of a fluorinated pyridine ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
1-(5-fluoropyridin-2-yl)-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-8-6-12-4-5-14(8)10-3-2-9(11)7-13-10/h2-3,7-8,12H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVFVDFEACKOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
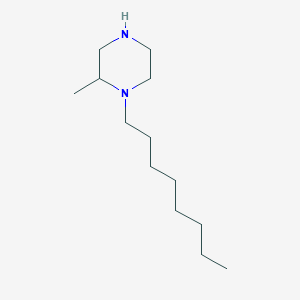
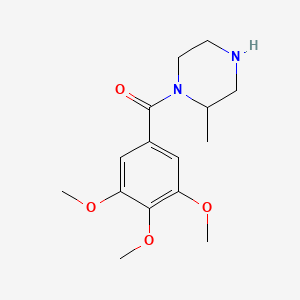
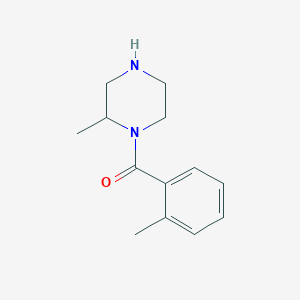
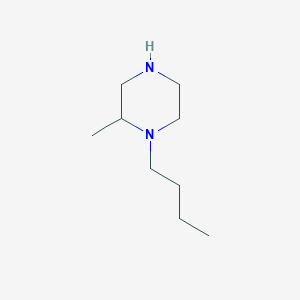
![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)
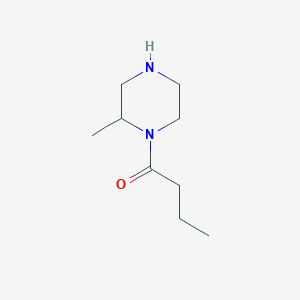
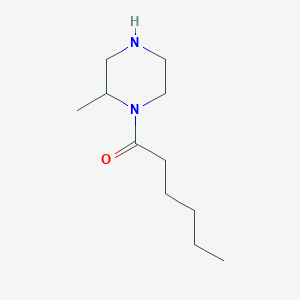
![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)
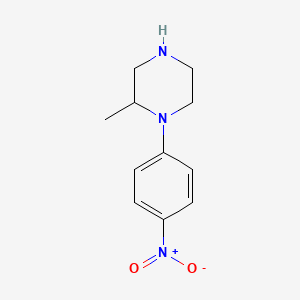
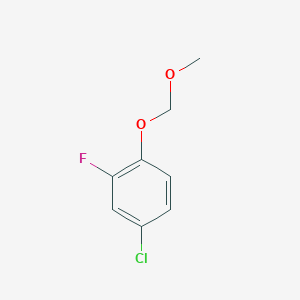
![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)
![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)
![4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6332277.png)
